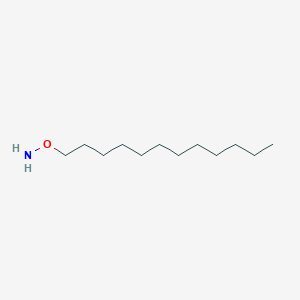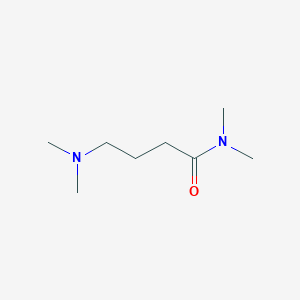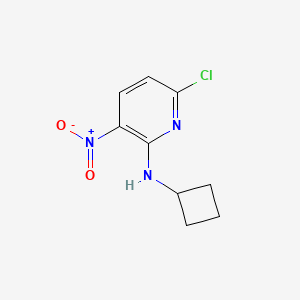![molecular formula C6H11ClN2O B13899669 cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride: is a chemical compound with the molecular formula C6H10N2O.ClH and a molecular weight of 162.62 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to achieve the desired transformation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic or electrophilic substitution reactions can be facilitated using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that it can influence cellular processes by binding to particular proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the context and concentration of the compound .
Comparaison Avec Des Composés Similaires
- Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
- Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles
- Pyrrolopyrazine derivatives
Uniqueness: cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride stands out due to its specific structural configuration and the unique properties it imparts. This makes it particularly valuable in applications where precise molecular interactions are required .
Propriétés
Formule moléculaire |
C6H11ClN2O |
|---|---|
Poids moléculaire |
162.62 g/mol |
Nom IUPAC |
(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-3-5-4(8-6)1-2-7-5;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5-;/m1./s1 |
Clé InChI |
BZGDZNAYKIZCMK-TYSVMGFPSA-N |
SMILES isomérique |
C1CN[C@H]2[C@@H]1NC(=O)C2.Cl |
SMILES canonique |
C1CNC2C1NC(=O)C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)







![(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13899637.png)


